molecular formula C16H13F3N4 B5808597 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No. B5808597
M. Wt: 318.30 g/mol
InChI Key: OSGNIFQLEICTRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine, typically involves multistep chemical reactions. For instance, compounds can be synthesized through condensation reactions involving dimethylamine and other precursors, as shown in the synthesis pathways of related pyrazole and pyrimidine derivatives (Liu et al., 2016). These processes are crucial for creating the core pyrimidine structure, enriched with trifluoromethyl and phenyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at positions 1 and 3. The structural analysis often involves X-ray diffraction and NMR spectroscopy, providing insights into the compound's crystal structure and confirming the regioselectivity of the reactions (Kaping et al., 2020). These studies help in understanding the spatial arrangement and electronic environment of the atoms within the molecule.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their versatility in chemical synthesis. These reactions include cyclocondensation, nucleophilic substitution, and others, enabling the formation of new bonds and functional groups (Flores et al., 2006). The chemical properties of these compounds are influenced by the substituents attached to the pyrimidine ring, affecting their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of pyrimidine derivatives are primarily governed by the nitrogen atoms in the pyrimidine ring and the nature of the substituents. These properties influence the compound's role in chemical reactions, such as its ability to act as a nucleophile or electrophile in various synthetic pathways.

For more comprehensive details and research findings, these references offer in-depth information: (Bondavalli et al., 1992), (Chimichi et al., 1996), (Hirota et al., 1983).

Future Directions

While specific future directions for this compound were not found, research into pyrazole derivatives is ongoing due to their diverse pharmacological effects . They are being studied for potential applications in treating various diseases .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4/c1-10-8-11(2)23(22-10)14-9-13(16(17,18)19)20-15(21-14)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGNIFQLEICTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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